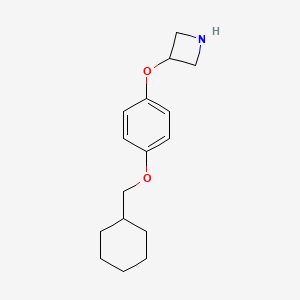
3-(4-Cyclohexylmethoxyphenoxy)-azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Cyclohexylmethoxyphenoxy)-azetidine is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and biological activities. The compound this compound is characterized by the presence of a cyclohexylmethoxyphenoxy group attached to the azetidine ring, which imparts specific chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclohexylmethoxyphenoxy)-azetidine typically involves the following steps:
Preparation of 4-Cyclohexylmethoxyphenol: This intermediate can be synthesized by reacting cyclohexylmethanol with phenol in the presence of an acid catalyst.
Formation of 4-Cyclohexylmethoxyphenoxyacetic Acid: The 4-Cyclohexylmethoxyphenol is then reacted with chloroacetic acid in the presence of a base to form 4-Cyclohexylmethoxyphenoxyacetic acid.
Cyclization to Azetidine: The 4-Cyclohexylmethoxyphenoxyacetic acid is then subjected to cyclization using a suitable reagent, such as thionyl chloride, to form the azetidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
化学反応の分析
Types of Reactions
3-(4-Cyclohexylmethoxyphenoxy)-azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine compounds with various functional groups.
科学的研究の応用
3-(4-Cyclohexylmethoxyphenoxy)-azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Cyclohexylmethoxyphenoxy)-azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Affecting Gene Expression: Altering the expression of genes involved in various physiological functions.
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenoxy)-azetidine: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
3-(4-Cyclohexylphenoxy)-azetidine: Similar structure but without the methoxy group, leading to variations in reactivity and activity.
3-(4-Cyclohexylmethoxyphenoxy)-pyrrolidine: Contains a five-membered pyrrolidine ring instead of the four-membered azetidine ring, affecting its properties.
Uniqueness
3-(4-Cyclohexylmethoxyphenoxy)-azetidine is unique due to the presence of both the cyclohexylmethoxyphenoxy group and the azetidine ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C16H23NO2 |
|---|---|
分子量 |
261.36 g/mol |
IUPAC名 |
3-[4-(cyclohexylmethoxy)phenoxy]azetidine |
InChI |
InChI=1S/C16H23NO2/c1-2-4-13(5-3-1)12-18-14-6-8-15(9-7-14)19-16-10-17-11-16/h6-9,13,16-17H,1-5,10-12H2 |
InChIキー |
XFGNSDKXJUCPSR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)COC2=CC=C(C=C2)OC3CNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


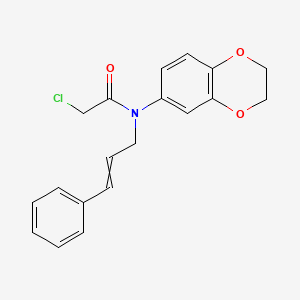
![3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719522.png)
![Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13719547.png)


![N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B13719562.png)
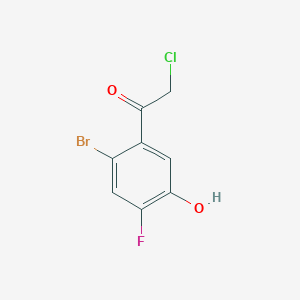

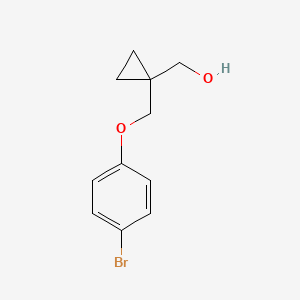
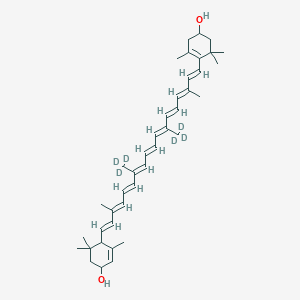
![2-[[(3alpha,5beta,12alpha)-7-Azi-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt](/img/structure/B13719607.png)
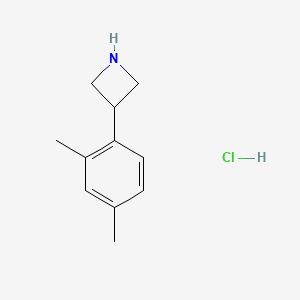

![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester](/img/structure/B13719626.png)
